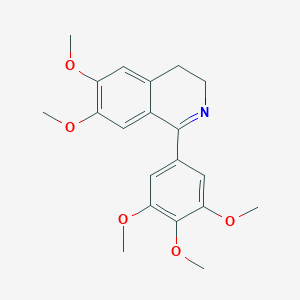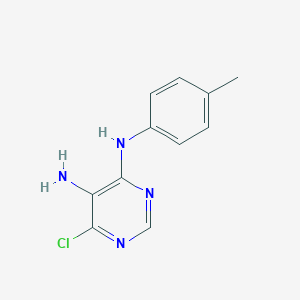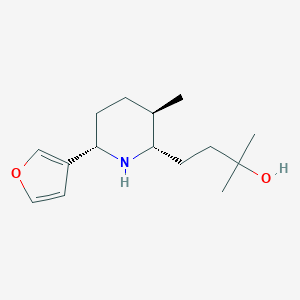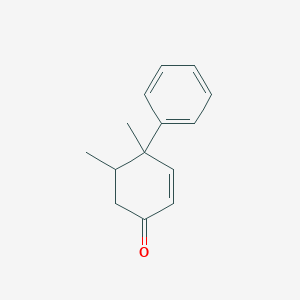
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one, also known as DMPP, is an organic compound that belongs to the family of cyclohexenones. DMPP has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. In
Wirkmechanismus
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one binds to the orthosteric site of the α7 nAChR, causing a conformational change that leads to the opening of the ion channel. This results in the influx of calcium ions into the cell, which triggers downstream signaling pathways. 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one's activation of the α7 nAChR has been shown to enhance synaptic plasticity and improve cognitive function in animal models.
Biochemische Und Physiologische Effekte
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one's activation of the α7 nAChR has been shown to have various biochemical and physiological effects. These include increased release of neurotransmitters such as acetylcholine, dopamine, and glutamate, as well as increased calcium influx and activation of downstream signaling pathways. 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one has also been shown to improve cognitive function, enhance synaptic plasticity, and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one's selective activation of the α7 nAChR makes it a valuable tool for studying the role of this receptor in various physiological processes. However, 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one's potency and selectivity can also pose challenges in lab experiments, as it may require careful dosing and control to avoid off-target effects. Additionally, 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one's effects may be influenced by factors such as age, sex, and genetic background, which may need to be taken into account in experimental design.
Zukünftige Richtungen
There are several future directions for research on 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one and its potential applications. One area of interest is the development of novel therapeutics targeting the α7 nAChR for the treatment of cognitive disorders and neurodegenerative diseases. Additionally, further research is needed to elucidate the downstream signaling pathways activated by 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one and their role in physiological processes. Finally, the development of more selective and potent agonists for the α7 nAChR may provide valuable tools for studying this receptor and its potential therapeutic applications.
Conclusion:
In conclusion, 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one is a valuable tool for scientific research, particularly in the field of neuroscience. Its selective activation of the α7 nAChR has provided insights into the role of this receptor in various physiological processes and has potential applications in the development of novel therapeutics. Further research is needed to fully understand 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one's mechanism of action and its potential for therapeutic use.
Synthesemethoden
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one can be synthesized through a multi-step process that involves the reaction of 4-methylcyclohexanone with phenylmagnesium bromide, followed by a dehydration reaction using phosphorus pentoxide. This process yields 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one as a yellow crystalline solid with a melting point of 77-79°C.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one has been used in scientific research as a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is found in the central nervous system and is involved in various physiological processes, including learning, memory, and attention. 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one's ability to selectively activate this receptor makes it a valuable tool for studying the role of α7 nAChR in these processes.
Eigenschaften
CAS-Nummer |
17622-47-8 |
|---|---|
Produktname |
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one |
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
4,5-dimethyl-4-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O/c1-11-10-13(15)8-9-14(11,2)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
SXRDHLFCILIDEA-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CC1(C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1CC(=O)C=CC1(C)C2=CC=CC=C2 |
Synonyme |
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



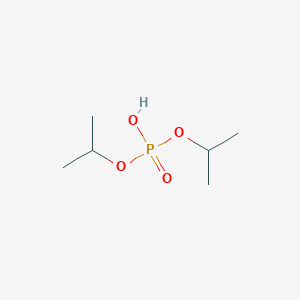
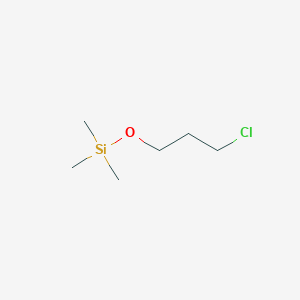
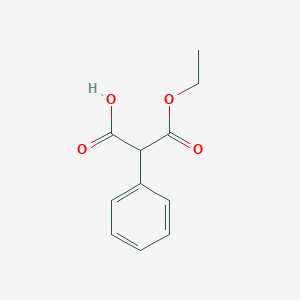
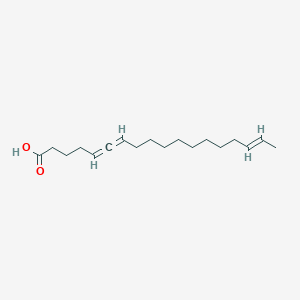
![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)
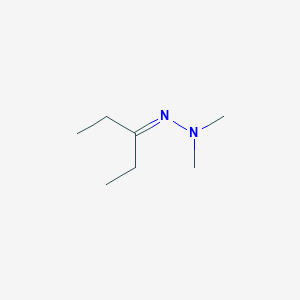

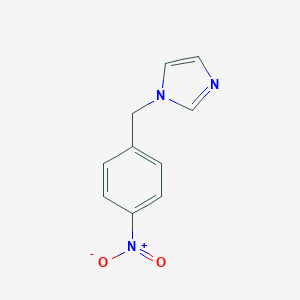
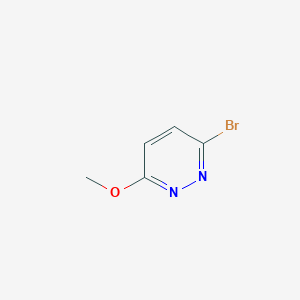
![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)
